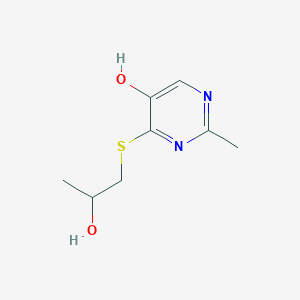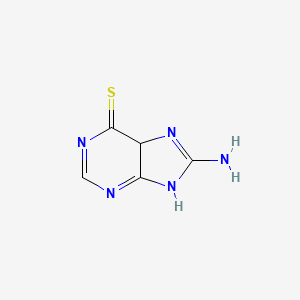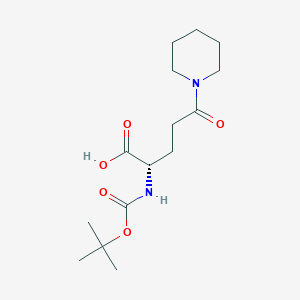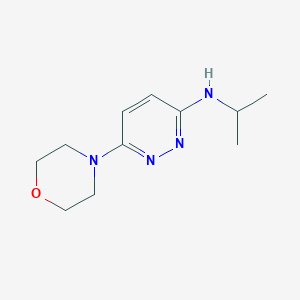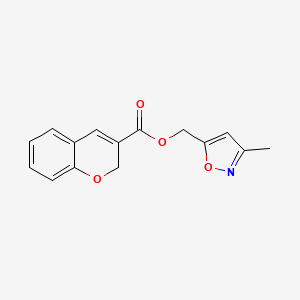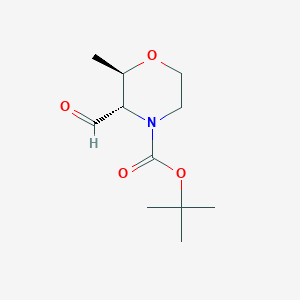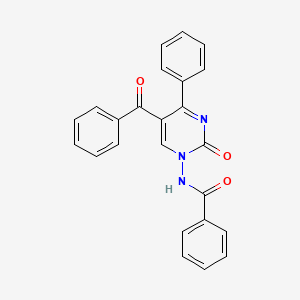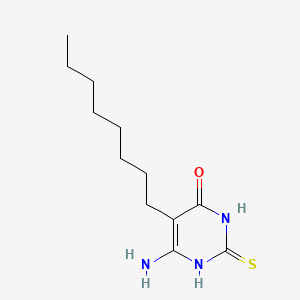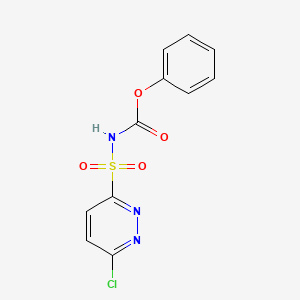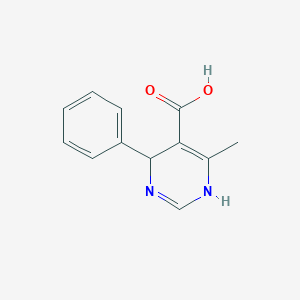
6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This compound is characterized by a dihydropyrimidine ring with a methyl group at the 6-position, a phenyl group at the 4-position, and a carboxylic acid group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid can be achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . For instance, a typical reaction might involve benzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid . The reaction is usually carried out in ethanol as a solvent at reflux temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the Biginelli reaction remains a cornerstone for its synthesis due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the phenyl or methyl groups .
Scientific Research Applications
6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound is similar in structure but contains an oxo group at the 2-position.
6-Methyl-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound lacks the double bond in the dihydropyrimidine ring.
Uniqueness
6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the dihydropyrimidine ring, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
832075-50-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(14-7-13-8)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,13,14)(H,15,16) |
InChI Key |
MKJIFXBOWARRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N=CN1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


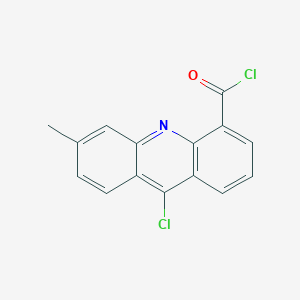
![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
